molecular formula C17H17BrF2N2O5 B2832287 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034297-61-3

3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2832287
CAS No.: 2034297-61-3
M. Wt: 447.233
InChI Key: WJJJCHQRBGDALX-UHFFFAOYSA-N
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Description

3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034297-61-3) is a chemical compound with a molecular formula of C17H17BrF2N2O5 and a molecular weight of 447.23 g/mol . It belongs to the class of heterocyclic compounds featuring both oxazolidine-2,4-dione and pyrrolidine rings, a structural motif found in molecules with diverse biological activities. The presence of these pharmacologically relevant rings suggests potential for investigation in various therapeutic areas . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry projects, particularly in the synthesis of novel molecules for biological screening. It is offered with a purity of 90% or higher, ensuring consistency for research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[3-[5-bromo-2-(difluoromethoxy)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF2N2O5/c18-11-2-3-13(27-16(19)20)10(7-11)1-4-14(23)21-6-5-12(8-21)22-15(24)9-26-17(22)25/h2-3,7,12,16H,1,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJJCHQRBGDALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidine-Linked Oxadiazoles
  • Compound 1a/1b (): These analogs share a pyrrolidin-3-yl group connected to an aromatic system but differ in substitution. For example, 1a and 1b feature a phenylethyl-pyrrolidine moiety linked to a pyridyl-oxadiazole core. In contrast, the target compound has a propanoyl-linked bromophenyl group. Key Difference: The 5-bromo-2-(difluoromethoxy)phenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the pyridyl or phenyl groups in 1a/1b.
Isoxazolidine Derivatives
  • C26H24BrN3O2 (): This isoxazolidine derivative includes a bromophenyl group but lacks the oxazolidinedione core. The oxazolidinedione core in the target compound may confer greater planarity and hydrogen-bonding capacity.
Triazolopyridine Analogs
  • Identifier () : A triazolopyridine-containing compound with a difluoropyrrolidinyl group shares structural motifs (e.g., halogenated aryl groups) with the target compound. However, the absence of the oxazolidinedione core in this analog highlights the importance of this ring system in modulating solubility and metabolic stability.

Conformational and Electronic Properties

  • Oxazolidinedione Core : The planar, electron-deficient oxazolidinedione ring enhances hydrogen-bond acceptor capacity, critical for interactions with enzymatic targets (e.g., proteases or kinases).
  • Difluoromethoxy Group : The CF2O moiety introduces steric hindrance and metabolic resistance, contrasting with simpler methoxy groups in analogs like 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione ().

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis involves three key steps:

Pyrrolidine functionalization: Introduce the propanoyl group via acylation under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane at 0–5°C) .

Oxazolidine-2,4-dione formation: Cyclization using carbonyldiimidazole (CDI) in THF at reflux (~70°C) with strict pH control (pH 7–8) to avoid side reactions .

Bromo-difluoromethoxyphenyl coupling: Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and K₂CO₃ in DMF/water (3:1) at 80°C .

  • Critical Parameters:
StepTemperatureCatalyst/SolventYield Range
10–5°CDCC/DMAP, CH₂Cl₂65–75%
270°CCDI, THF50–60%
380°CPd(PPh₃)₄, DMF70–85%
  • Purity Optimization: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .

Q. How can the compound’s stereochemistry be confirmed, particularly the configuration of the pyrrolidine and oxazolidine-dione moieties?

  • Methodological Answer:
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane (1:3) and analyzing with synchrotron radiation .
  • Chiral HPLC: Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to separate enantiomers and confirm optical purity .
  • NMR Analysis: Employ NOESY to detect spatial proximity between pyrrolidine C3-H and oxazolidine-dione carbonyl groups .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., oxazolidine-dione carbonyl carbons) and nucleophilic regions (e.g., pyrrolidine nitrogen) .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict hydrolysis susceptibility of the difluoromethoxy group .
  • Reaction Pathway Prediction: Use the ICReDD platform to model intermediates and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer:
  • Assay-Specific Variables:
VariableEnzyme AssayCell-Based Assay
SolubilityDMSO ≤0.1%May require surfactants (e.g., Tween-80)
MetabolitesNot relevantHepatic microsome stability tests required
  • Data Reconciliation:

Validate compound stability via LC-MS under assay conditions .

Use isothermal titration calorimetry (ITC) to confirm target binding affinity discrepancies .

Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like membrane permeability .

Q. What advanced techniques optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

  • Methodological Answer:
  • Prodrug Design: Introduce ester groups at the oxazolidine-dione nitrogen for enhanced oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .
  • Lipophilicity Adjustment: Synthesize analogs with fluorinated alkyl chains (e.g., replacing difluoromethoxy with trifluoroethoxy) and measure logP via shake-flask method .
  • Metabolic Profiling: Use human liver microsomes (HLMs) with NADPH cofactor to identify CYP450-mediated degradation hotspots .

Data Analysis and Experimental Design

Q. How can researchers design experiments to systematically evaluate the impact of substituents on bioactivity?

  • Methodological Answer:
  • Taguchi Method: Apply a fractional factorial design to test substituent effects (e.g., bromo vs. chloro, difluoromethoxy vs. methoxy) on IC₅₀ values .
  • Response Surface Methodology (RSM): Optimize substituent electronic (Hammett σ) and steric (Taft Es) parameters to maximize target inhibition .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer:
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor acylation completion in real time .
  • Quality-by-Design (QbD): Define a design space for critical process parameters (CPPs) like reaction temperature (±2°C) and mixing speed (100–200 rpm) .

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